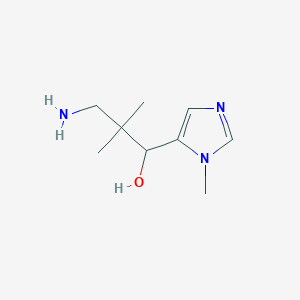
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .
化学反応の分析
Types of Reactions
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
科学的研究の応用
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals, dyes, and catalysts.
作用機序
The mechanism of action of 3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,3-dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another imidazole derivative with different substituents.
2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a similar imidazole core but different functional groups.
Uniqueness
3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,5-10)8(13)7-4-11-6-12(7)3/h4,6,8,13H,5,10H2,1-3H3 |
InChIキー |
LXAOSQPVFFOFQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=CN=CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


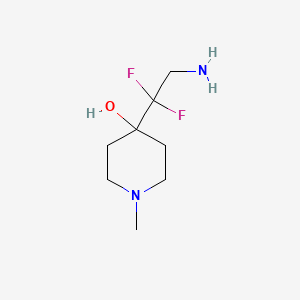
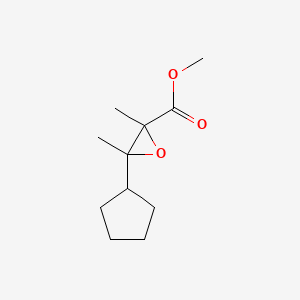
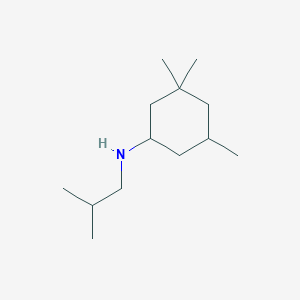
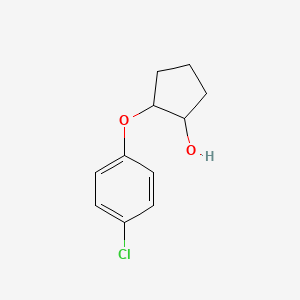
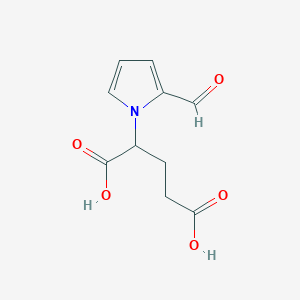
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
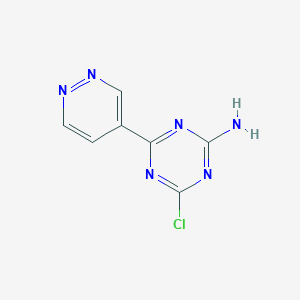
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

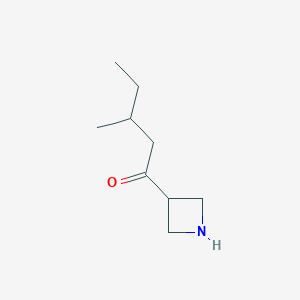
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
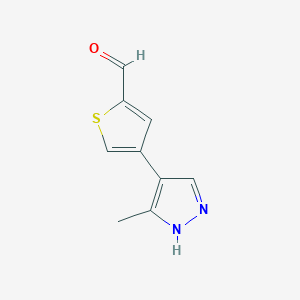
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
